1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane
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Overview
Description
1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, a trifluoromethyl group, and a diazepane ring
Preparation Methods
The synthesis of 1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the trifluoromethyl group. The synthetic route may involve the following steps:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Formation of the Diazepane Ring: This can be accomplished through cyclization reactions involving appropriate diamine precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)amino)-1,4-diazepane: This compound has a similar structure but with an amino group instead of a sulfonyl group.
1-Cyclobutyl-4-((4-(trifluoromethyl)benzyl)oxy)-1,4-diazepane: This compound has an oxy group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclobutyl-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2S/c18-17(19,20)15-7-5-14(6-8-15)13-25(23,24)22-10-2-9-21(11-12-22)16-3-1-4-16/h5-8,16H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSWYAGWCMERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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